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molecular formula C6H5N3S B1330656 2-Aminothiazolo[5,4-b]pyridine CAS No. 31784-70-0

2-Aminothiazolo[5,4-b]pyridine

Cat. No. B1330656
M. Wt: 151.19 g/mol
InChI Key: OGWPHTRWLWDCOC-UHFFFAOYSA-N
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Patent
US04748172

Procedure details

The method described in J. Het. Chem., 14(1), 129(1977) was followed to react 2-chloro-3-aminopyridine with potassium thiocyanate and hydrochloric acid in ethanol to produce 45.3 g of 2-aminothiazolo[5,4-b]pyridine. M+Theory 151; Found 151.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[S-:9][C:10]#[N:11].[K+].Cl>C(O)C>[NH2:11][C:10]1[S:9][C:2]2[C:7]([N:8]=1)=[CH:6][CH:5]=[CH:4][N:3]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1N
Name
potassium thiocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=NC=CC=C2N1
Measurements
Type Value Analysis
AMOUNT: MASS 45.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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